![molecular formula C16H12N2O4 B14141237 Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester CAS No. 89060-88-8](/img/structure/B14141237.png)
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is a complex organic compound with a unique structure that combines elements of pyridine and quinoline
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the esterification of pyridine-2,3-dicarboxylic acid with methanol in the presence of a catalyst can yield the dimethyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.
化学反応の分析
Types of Reactions: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinic acid, while substitution reactions can produce various functionalized derivatives .
科学的研究の応用
Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
作用機序
The mechanism by which Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of glucose synthesis and modulation of signaling pathways related to cell growth and differentiation.
類似化合物との比較
Pyrido[2,3-g]quinoline: Another compound with a similar structure but different positional isomers.
Quinolinic acid dimethyl ester: Shares the quinoline backbone but differs in functional groups.
Uniqueness: Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.
特性
CAS番号 |
89060-88-8 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC名 |
dimethyl pyrido[3,2-g]quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)11-5-3-9-7-10-4-6-12(16(20)22-2)18-14(10)8-13(9)17-11/h3-8H,1-2H3 |
InChIキー |
UKJIQPQFDPFVHJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC2=CC3=C(C=CC(=N3)C(=O)OC)C=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


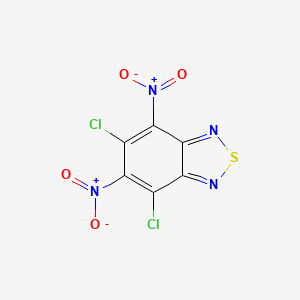
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
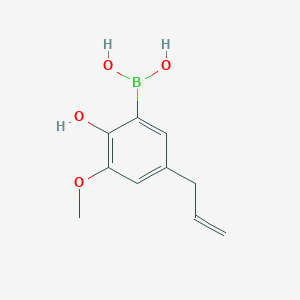
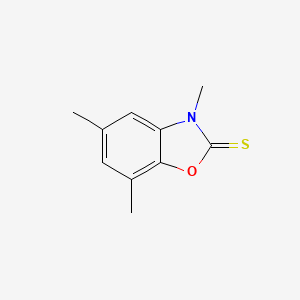
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![4-[(2,3-dimethoxybenzylidene)amino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B14141210.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
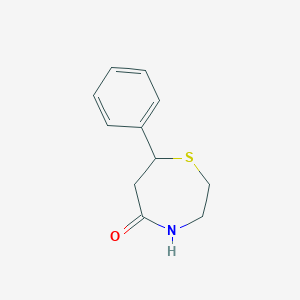
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
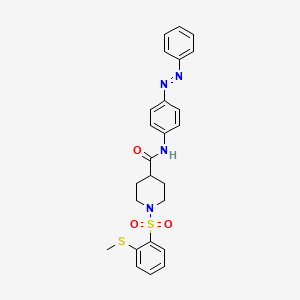
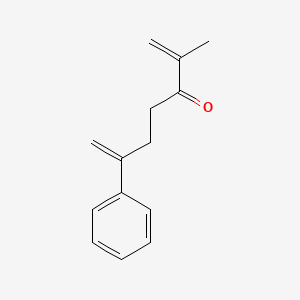

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
